molecular formula C22H21N5O2S B2863928 N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-31-7

N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2863928
CAS No.: 894039-31-7
M. Wt: 419.5
InChI Key: AEDKCLMWTUKBOT-UHFFFAOYSA-N
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Description

N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic organic compound featuring a distinctive oxalamide core bridge connecting a meta-tolyl (m-tolyl) group and a complex ethyl-thiazolotriazole system. The central oxalamide moiety is a privileged structure in medicinal chemistry, known for its ability to form strong hydrogen bonds, which can be critical for high-affinity target binding. The compound's structure is built around a thiazolo[3,2-b][1,2,4]triazole scaffold, a fused bicyclic heterocyclic system known for its stability and versatility in drug discovery . This scaffold is further substituted with a second m-tolyl group, contributing to the molecule's overall lipophilicity and potential for aromatic interactions. While specific biological data for this exact compound is not publicly available, research on closely related structural analogs provides strong evidence of its potential research value. Compounds sharing the thiazolo[3,2-b][1,2,4]triazole core have demonstrated a broad spectrum of significant pharmacological properties in scientific studies. These include potent anticancer activity, with mechanisms of action that may involve the induction of apoptosis and inhibition of cell proliferation in various human cancer cell lines . Furthermore, such derivatives have shown promising antimicrobial effects against several bacterial pathogens, potentially through the disruption of bacterial cell walls or interference with essential metabolic pathways . The structural similarity also suggests potential for antiviral and anti-inflammatory properties, as modulations of immune responses have been reported for similar molecules. This compound is intended for research and development purposes in medicinal chemistry and pharmacology. It serves as a valuable building block for investigating new therapeutic agents and studying structure-activity relationships (SAR). This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-5-3-7-16(11-14)19-25-22-27(26-19)18(13-30-22)9-10-23-20(28)21(29)24-17-8-4-6-15(2)12-17/h3-8,11-13H,9-10H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDKCLMWTUKBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been reported to exhibit a broad range of biological activities. These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in inflammatory and pain pathways.

Mode of Action

Based on the structure and known activities of similar compounds, it is plausible that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions may lead to changes in the conformation or activity of the target proteins, thereby modulating their function.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its interaction with its targets. Similarly, temperature can affect the compound’s stability and its interactions with its targets.

Comparison with Similar Compounds

Key Structural Differences :

  • Substituent Effects : The m-tolyl groups in the target compound introduce methyl substituents at meta positions, enhancing lipophilicity compared to electron-withdrawing groups (e.g., chloro in 5b) or polar moieties (e.g., methoxy in the PubChem analog). This may improve membrane permeability in biological systems .

Pharmacological and Chemical Activity Comparison

Thiazolo-Triazole Derivatives

Thiazolo[3,2-b][1,2,4]triazoles are recognized for broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituents on the triazole ring critically influence these activities . For example:

  • Target Compound : The m-tolyl groups likely increase metabolic stability and bioavailability due to reduced polarity, though specific activity data is needed .

Oxalamide-Based Compounds

  • S336: Functions as a potent umami flavor agonist by activating the hTAS1R1/hTAS1R3 receptor.
  • Target Compound : The oxalamide linker may serve as a conformational stabilizer, facilitating interactions with therapeutic targets (e.g., kinases or GPCRs), though this remains speculative without experimental validation.

Regulatory and Application Differences

  • S336 : Approved globally (FEMA 4233) as a flavor enhancer, with applications in sauces, snacks, and frozen foods .
  • Target Compound: No regulatory data is available, suggesting it remains in preclinical research.

Research Findings and Data Analysis

Toxicological Profiles

  • S336 : Exhibits low toxicity in rodents, supporting its regulatory approval .

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